molecular formula C24H25N3O4S2 B2921806 N-(2,5-dimethoxyphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877653-61-7

N-(2,5-dimethoxyphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2921806
CAS No.: 877653-61-7
M. Wt: 483.6
InChI Key: SGSVPGBNRQICOV-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin core, a bicyclic system combining thiophene and pyrimidine rings. Key structural elements include:

  • A 3,5-dimethylphenyl substituent at position 3 of the pyrimidine ring.
  • A 2,5-dimethoxyphenyl group linked via an acetamide bridge.

The sulfur atom at position 2 enhances reactivity for thioether bond formation, enabling structural diversification.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S2/c1-14-9-15(2)11-16(10-14)27-23(29)22-18(7-8-32-22)26-24(27)33-13-21(28)25-19-12-17(30-3)5-6-20(19)31-4/h5-6,9-12H,7-8,13H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSVPGBNRQICOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=C(C=CC(=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C30H27N3O3SC_{30}H_{27}N_3O_3S with a molecular weight of 509.62 g/mol. Its structure features a thieno[3,2-d]pyrimidine core which is known for various pharmacological activities.

Research indicates that compounds similar to this compound may exert their effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Studies have shown that related compounds can inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
  • Antioxidant Properties : The presence of methoxy groups in the structure suggests potential antioxidant activity which can mitigate oxidative stress in cells.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways critical in cell cycle regulation and apoptosis.

Anticancer Activity

Several studies have investigated the anticancer properties of thieno[3,2-d]pyrimidine derivatives. For instance:

  • Case Study 1 : A derivative similar to the compound was tested against various cancer cell lines including CCRF-CEM leukemia cells. The results indicated significant cytotoxicity with IC50 values in the low micromolar range .
Cell LineIC50 (µg/mL)
CCRF-CEM6.7
Other lines>20

Antimicrobial Activity

The compound's potential antimicrobial effects have also been explored:

  • Case Study 2 : In vitro assays demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is essential for evaluating the safety and efficacy of this compound:

  • Absorption : Preliminary studies suggest good oral bioavailability due to its lipophilic nature.
  • Metabolism : Metabolic pathways involve cytochrome P450 enzymes which may lead to active or inactive metabolites.
  • Toxicity : Toxicological assessments indicate low acute toxicity; however, long-term studies are necessary to fully understand chronic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations
Compound Name / ID Core Structure Key Substituents Bioactivity Relevance
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-(3,5-Dimethylphenyl), N-(2,5-dimethoxyphenyl)acetamide Potential kinase inhibition (inferred)
2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (19) Dihydropyrimidin-4-one 3-(3,5-Dimethoxyphenyl), N-(6-trifluoromethylbenzothiazolyl) CK1-specific inhibitor
2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide Cyclopenta-thieno[2,3-d]pyrimidin-4-one 3-(4-Chlorophenyl), N-(2,5-dimethylphenyl) Unreported (structural analog)
2-((4-(4-Chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (4a) Pyrimidin-4-one + quinoxaline 4-(4-Chlorophenyl), N-(2,3-diphenylquinoxalin-6-yl), cyano, hydroxyl Anticancer candidates (quinoxaline moiety)

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethyl in compound 19) improve kinase selectivity, while methoxy groups (target) may enhance solubility .
  • Chlorophenyl substituents (e.g., in compound 4a) increase lipophilicity, impacting membrane permeability .

Trends :

  • High yields (≥80%) are achieved with sodium acetate-mediated alkylation (e.g., compound 2 ).
  • Polar solvents (ethanol, acetonitrile) favor crystallization, while acetic anhydride aids cyclization .
Physicochemical and Spectral Properties
Compound IR (cm⁻¹) ¹H NMR Highlights (δ, ppm) Molecular Weight (g/mol)
Target Compound Expected: ~1,650 (C=O), ~1,250 (S-C) Predicted: 2.24 (CH3), 3.75 (OCH3), 6.8–7.5 (ArH) ~495 (estimated)
Compound 11a () 3,436 (NH), 2,219 (CN) 2.37 (9H, 3 CH3), 7.94 (=CH) 386
Compound 19 () Not reported Not reported ~504
Compound 5.6 () 2,220 (CN), 1,719 (C=O) 7.82 (d, H-4′), 4.12 (SCH2) 344

Insights :

  • Methoxy groups (target compound) produce distinct ¹H NMR signals at ~3.75 ppm, absent in chlorophenyl analogs .
  • Thioether linkages (SCH2) resonate near δ 4.12 ppm, consistent across analogs .

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